molecular formula C7H8NNaO2S B2880238 Sodium 4,6-dimethylpyridine-2-sulfinate CAS No. 2098851-46-6

Sodium 4,6-dimethylpyridine-2-sulfinate

Cat. No.: B2880238
CAS No.: 2098851-46-6
M. Wt: 193.2
InChI Key: KQXCNQUPLKHKSF-UHFFFAOYSA-M
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Description

Sodium 4,6-dimethylpyridine-2-sulfinate: is a chemical compound with the molecular formula C7H10NNaO2S and a molecular weight of 195.21 g/mol It is a sodium salt derivative of 4,6-dimethylpyridine-2-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,6-dimethylpyridine-2-sulfinate typically involves the sulfonation of 4,6-dimethylpyridine. The reaction is carried out by treating 4,6-dimethylpyridine with sulfur dioxide and an oxidizing agent in the presence of a base such as sodium hydroxide. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired sulfinic acid derivative, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction conditions efficiently. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 4,6-dimethylpyridine-2-sulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 4,6-dimethylpyridine-2-sulfinate involves its interaction with molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to changes in cellular processes and signaling pathways. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their function and activity .

Comparison with Similar Compounds

  • Sodium 4-methylpyridine-2-sulfinate
  • Sodium 6-methylpyridine-2-sulfinate
  • Sodium pyridine-2-sulfinate

Comparison: Sodium 4,6-dimethylpyridine-2-sulfinate is unique due to the presence of two methyl groups at the 4 and 6 positions of the pyridine ring. This structural feature influences its chemical reactivity and properties compared to similar compounds. For example, the additional methyl groups can affect the compound’s steric and electronic environment, leading to differences in reaction rates and product distributions .

Properties

IUPAC Name

sodium;4,6-dimethylpyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c1-5-3-6(2)8-7(4-5)11(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCNQUPLKHKSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)S(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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